molecular formula C8H7ClINO2 B3119935 Methyl 4-amino-2-chloro-5-iodobenzoate CAS No. 256935-85-0

Methyl 4-amino-2-chloro-5-iodobenzoate

Cat. No.: B3119935
CAS No.: 256935-85-0
M. Wt: 311.5 g/mol
InChI Key: ACKIVQFMUDRNPN-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-chloro-5-iodobenzoate is an organic compound with the molecular formula C8H7ClINO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-2-chloro-5-iodobenzoate can be synthesized through a multi-step process starting from methyl 4-amino-2-chlorobenzoate. The iodination of methyl 4-amino-2-chlorobenzoate is typically carried out using iodine and silver sulfate in ethylene glycol as the solvent . The reaction conditions must be carefully controlled to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2-chloro-5-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino, chloro, and iodo groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The amino group can engage in coupling reactions with other aromatic compounds to form azo dyes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, and various halogenating agents are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized compounds.

Scientific Research Applications

Methyl 4-amino-2-chloro-5-iodobenzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-chloro-5-iodobenzoate involves its interaction with specific molecular targets and pathways. The amino, chloro, and iodo groups on the benzene ring can interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 4-amino-2-chloro-5-iodobenzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position of the substituents on the benzene ring

Properties

IUPAC Name

methyl 4-amino-2-chloro-5-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKIVQFMUDRNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401218533
Record name Benzoic acid, 4-amino-2-chloro-5-iodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256935-85-0
Record name Benzoic acid, 4-amino-2-chloro-5-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256935-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-amino-2-chloro-5-iodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 4-amino-2-chloro-5-iodo-benzoate, 70n. To a suspension of compound 70m (1.18 g, 6.38 mmol) and CaCO3 (12.8 mmol, 1.28 g) in MeOH (13 mL) was added a solution of iodine monochloride (6.70 mmol, 1.09 g) in CH2Cl2 (6 mL) dropwise at room temperature. The resulting reaction mixture was stirred at room temperature for 1.5 h. The reaction mixture was concentrated and then partitioned between EtOAc and water. The organic layer was concentrated and purified by flash column chromatography (silica gel, 20-25% EtOAc/hexanes) to provide methyl 4-amino-2-chloro-5-iodo-benzoate 70n as major the product and methyl 4-amino-2-chloro-3-iodo-benzoate 70o as the minor product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound 70m
Quantity
1.18 g
Type
reactant
Reaction Step Three
Name
Quantity
1.28 g
Type
reactant
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Three
Quantity
1.09 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of compound 23b (1.18 g, 6.38 mmol) and CaCO3 (12.8 mmol, 1.28 g) in MeOH (13 mL) was added a solution of iodine monochloride (6.70 mmol, 1.09 g) in CH2Cl2 (6 mL) dropwise at room temperature. The resulting reaction mixture was stirred at room temperature for 1.5 h. The reaction mixture was concentrated and then partitioned between EtOAc and water. The organic layer was concentrated and purified by flash column chromatography (silica gel, 20-25% EtOAc/hexanes) to provide methy 4-amino-2-chloro-5-iodo-benzoate 23c as the major the product and methy 4-amino-2-chloro-3-iodo-benzoate 23d as the minor product.
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of compound 70m (1.18 g, 6.38 mmol) and CaCO3 (12.8 mmol, 1.28 g) in MeOH (13 mL) was added a solution of iodine monchloride (6.70 mmol, 1.09 g) in CH2Cl2 (6 mL) dropwise at room temperature. The resulting reaction mixture was stirred at room temperature for 1.5 h. The reaction mixture was concentrated and then partitioned between EtOAc and water. The organic layer was concentrated and purified by flash column chromatography (silica gel, 20-25% EtOAc/hexanes) to provide methyl 4-amino-2-chloro-5-iodo-benzoate 70n as major the product and methyl 4-amino-2-chloro-3-iodo-benzoate 70o as the minor product.
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-amino-2-chloro-5-iodobenzoate
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Methyl 4-amino-2-chloro-5-iodobenzoate
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Methyl 4-amino-2-chloro-5-iodobenzoate
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Methyl 4-amino-2-chloro-5-iodobenzoate

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